molecular formula C7H15NO2S B13198238 1-(2,2-Dimethylcyclopropyl)ethane-1-sulfonamide

1-(2,2-Dimethylcyclopropyl)ethane-1-sulfonamide

Cat. No.: B13198238
M. Wt: 177.27 g/mol
InChI Key: IIZDNSBAMZMZDR-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylcyclopropyl)ethane-1-sulfonamide is a chemical compound with the molecular formula C7H15NO2S. It belongs to the class of sulfonamides, which are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, and anti-inflammatory properties . This compound is primarily used in research and industrial applications due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethylcyclopropyl)ethane-1-sulfonamide typically involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of organic or inorganic bases . The general reaction scheme is as follows:

[ \text{R-NH}_2 + \text{R’-SO}_2\text{Cl} \rightarrow \text{R-NH-SO}_2\text{R’} + \text{HCl} ]

In this case, the amine used is 2,2-dimethylcyclopropylamine, and the sulfonyl chloride is ethanesulfonyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethylcyclopropyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form amines.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

1-(2,2-Dimethylcyclopropyl)ethane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylcyclopropyl)ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial cell growth and replication, making sulfonamides effective antibacterial agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-Dimethylcyclopropyl)ethane-1-sulfonamide is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

1-(2,2-dimethylcyclopropyl)ethanesulfonamide

InChI

InChI=1S/C7H15NO2S/c1-5(11(8,9)10)6-4-7(6,2)3/h5-6H,4H2,1-3H3,(H2,8,9,10)

InChI Key

IIZDNSBAMZMZDR-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1(C)C)S(=O)(=O)N

Origin of Product

United States

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